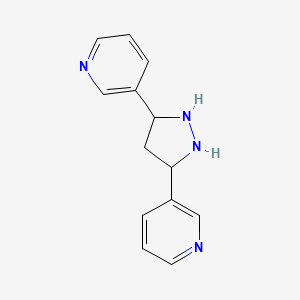
2-Imino-6-methylpyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-6-methylpyrimidine-4,5-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-6-methylpyrimidine-4,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetate and acetic acid with guanidine nitrate and potassium n-butanolate in n-butanol to produce 2-amino-6-methylpyrimidin-4-ol. This intermediate is then chlorinated with phosphorus oxychloride to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to improve yield and reduce waste. For example, using methyl cyanoacetate, urea, and sodium methylate as raw materials, the compound can be synthesized through cyclization followed by methylation .
Chemical Reactions Analysis
Types of Reactions: 2-Imino-6-methylpyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-Imino-6-methylpyrimidine-4,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acids and their analogs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Imino-6-methylpyrimidine-4,5-dione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
2-Amino-6-methylpyrimidine-4(3H)-thione: This compound has similar structural features but contains a thione group instead of an imino group.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a fused pyrimidine ring system.
Uniqueness: 2-Imino-6-methylpyrimidine-4,5-dione is unique due to its specific imino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H5N3O2 |
|---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
2-imino-6-methylpyrimidine-4,5-dione |
InChI |
InChI=1S/C5H5N3O2/c1-2-3(9)4(10)8-5(6)7-2/h1H3,(H2,6,8,10) |
InChI Key |
NSJLGWCYHUNJGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=N)NC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-[(2-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343335.png)


![6-[6-(Trifluoromethyl)pyridin-2-yl]-1,3,5-triazinane-2,4-dione](/img/structure/B12343355.png)
![(4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione](/img/structure/B12343359.png)


![Chromate(2-),[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium](/img/structure/B12343380.png)
![8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12343382.png)
![8-Chloro-7-iodo-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12343390.png)
![Pyridine,4,4'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis-](/img/structure/B12343396.png)

